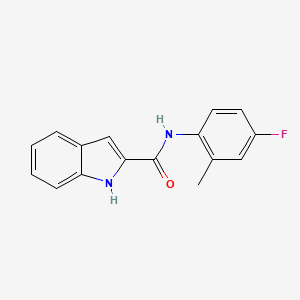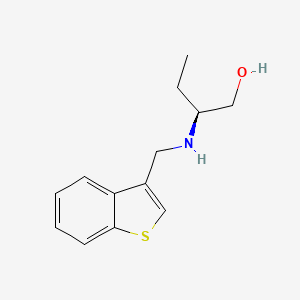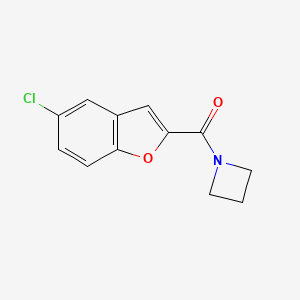
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide, also known as MTPTB, is a novel compound with potential applications in the field of drug discovery and development. This compound belongs to the family of thiazole-based compounds, which have been extensively studied for their pharmacological properties. In
Mécanisme D'action
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide exerts its pharmacological effects through the inhibition of mitochondrial complex I. This leads to the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. Additionally, this compound has been reported to inhibit the activity of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin fibers in tissues.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This leads to the release of cytochrome c and the activation of caspases, which ultimately results in cell death. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce fibrosis in animal models. This compound has also been shown to inhibit the activity of LOX, which may have implications for the treatment of fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide has several advantages for lab experiments, including its high purity and stability. It has been shown to be active against various cancer cell lines at low concentrations, which makes it a promising candidate for further development. However, the limitations of this compound include its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its further development.
Orientations Futures
Several future directions for the study of 3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide can be identified. First, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Second, the efficacy of this compound in animal models needs to be further evaluated to determine its potential for clinical development. Third, the development of analogs of this compound with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the potential applications of this compound in the treatment of fibrotic diseases need to be further explored.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide involves the reaction of 2-aminothiazole with 4-fluoro-3-nitrobenzoic acid to obtain 4-(2-aminothiazol-4-yl)-3-nitrobenzoic acid. This intermediate is then reacted with 2-methoxyethylamine and propargyl bromide in the presence of potassium carbonate to obtain the final product, this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized through various methods.
Applications De Recherche Scientifique
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide has been studied for its potential applications in drug discovery and development. Several studies have reported its activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, this compound has been studied for its anti-inflammatory and anti-fibrotic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce fibrosis in animal models.
Propriétés
IUPAC Name |
3-(2-methoxyethoxy)-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-12-24(22-23-20(16-28-22)17-8-5-4-6-9-17)21(25)18-10-7-11-19(15-18)27-14-13-26-2/h3-11,15-16H,1,12-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKHRQXHERTDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)N(CC=C)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)


![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)



